Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate
Overview
Description
Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine to form 1-(4-methoxybenzoyl)piperidine. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The piperidine ring and methoxybenzoyl group are key functional groups that interact with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but these interactions are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate: This compound shares a similar structure but differs in the position of the ester group.
Piperidine derivatives: Various piperidine derivatives have similar core structures but differ in their functional groups and substitutions.
Uniqueness
Ethyl 4-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[[1-(4-methoxybenzoyl)piperidine-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-30-23(28)18-4-8-19(9-5-18)24-21(26)16-12-14-25(15-13-16)22(27)17-6-10-20(29-2)11-7-17/h4-11,16H,3,12-15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDWDUXWKCXRTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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